9-(Methoxymethyl)-3-methylcarbazole
Description
9-(Methoxymethyl)-3-methylcarbazole is a carbazole derivative featuring a methoxymethyl group at the 9-position and a methyl group at the 3-position. Carbazoles are heterocyclic aromatic compounds with a 9H-carbazole backbone, widely studied for their optoelectronic properties, pharmaceutical applications, and roles in natural product biosynthesis . The methoxymethyl substituent at the nitrogen atom (9-position) enhances solubility in organic solvents compared to alkyl or aryl substitutions, while the 3-methyl group contributes to steric and electronic modulation of the aromatic system.
Properties
IUPAC Name |
9-(methoxymethyl)-3-methylcarbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-11-7-8-15-13(9-11)12-5-3-4-6-14(12)16(15)10-17-2/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXDLDMIUHZYOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=CC=CC=C32)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Methoxymethyl)-3-methylcarbazole typically involves the alkylation of 3-methylcarbazole with methoxymethyl chloride (MOMCl) in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of 9-(Methoxymethyl)-3-methylcarbazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to minimize by-products and ensure efficient production.
Types of Reactions:
Oxidation: 9-(Methoxymethyl)-3-methylcarbazole can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can introduce various functional groups into the carbazole ring.
Scientific Research Applications
9-(Methoxymethyl)-3-methylcarbazole has found applications in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 9-(Methoxymethyl)-3-methylcarbazole involves its interaction with specific molecular targets and pathways. The methoxymethyl group can enhance the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes, receptors, or DNA, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of carbazole derivatives allows for tailored physicochemical properties. Below is a comparative analysis of 9-(Methoxymethyl)-3-methylcarbazole with structurally analogous compounds:
Structural Analogues and Substituent Effects
- Substituent Position and Electronic Effects :
- Methoxy vs. Methoxymethyl : The 9-methoxymethyl group in the target compound improves solubility compared to 9-ethyl or 9-hexyl derivatives (e.g., ). Methoxy groups at other positions (e.g., 5-methoxy in Glycoborine) prioritize biological activity over optoelectronic utility .
- Methyl at 3-Position : The 3-methyl group is a common biosynthetic feature in higher plants (e.g., 3-methylcarbazole derivatives), enabling oxidative functionalization to form aldehydes or carboxylates .
Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Carbazoles
*Calculated based on formula C₁₃H₁₄N₂O.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
